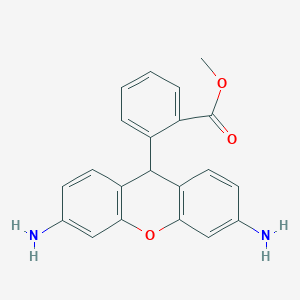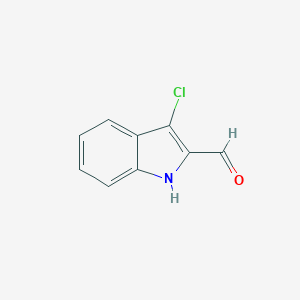
Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate
Vue d'ensemble
Description
“Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate” is a chemical compound with the molecular formula C11H14O3 . It is also known by other names such as “Benzenepropanoic acid, 4-hydroxy-2-methyl-, methyl ester” and "3-(4-Hydroxy-2-methyl-phenyl)-propionic acid methyl ester" .
Molecular Structure Analysis
The molecular structure of “Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate” can be represented by the InChI code:InChI=1S/C11H14O3/c1-8-7-10(12)5-3-9(8)4-6-11(13)14-2/h3,5,7,12H,4,6H2,1-2H3 . The compound has a molecular weight of 194.23 g/mol . Physical And Chemical Properties Analysis
“Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate” has a molecular weight of 194.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are 194.094294304 g/mol . The topological polar surface area is 46.5 Ų , and it has a heavy atom count of 14 .Applications De Recherche Scientifique
Synthetic Intermediate
This compound can serve as a useful synthetic intermediate . Synthetic intermediates are compounds that are used in the process of synthesizing other compounds. They are often used in the pharmaceutical industry to create a wide range of medications.
2. Preparation of G Protein-Coupled Receptor 40 Agonists “Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate” can be used to prepare potent and orally available G protein-coupled receptor 40 (GPR40) agonists . GPR40 is a receptor that plays a crucial role in the regulation of insulin secretion in the body. Agonists for this receptor could potentially be used as antidiabetic agents.
3. Enzymatic Coupling of Saccharides to Protein This compound may be used in the enzymatic coupling of saccharides to protein . This process is often used in the production of glycoproteins, which have a wide range of applications in biological research and medicine.
Quantum Chemical Computations
The compound has been studied using quantum chemical computations . These studies can provide valuable insights into the properties of the compound, which can inform its potential applications.
Propriétés
IUPAC Name |
methyl 3-(4-hydroxy-2-methylphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8-7-10(12)5-3-9(8)4-6-11(13)14-2/h3,5,7,12H,4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUHSBADMPWLGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![9H-Imidazo[1,2-a]purin-9-one, 3,5-diacetyl-6,7-bis(acetyloxy)-3,5,6,7-tetrahydro-](/img/structure/B35267.png)

![1-[2-Fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4-dione](/img/structure/B35272.png)
